molecular formula C8H8N2O2 B11918098 1-(Oxazolo[4,5-c]pyridin-2-yl)ethanol

1-(Oxazolo[4,5-c]pyridin-2-yl)ethanol

Cat. No.: B11918098
M. Wt: 164.16 g/mol
InChI Key: FYTRRTSHBGCJDV-UHFFFAOYSA-N
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Description

1-(Oxazolo[4,5-c]pyridin-2-yl)ethanol is a heterocyclic compound that features an oxazole ring fused to a pyridine ring, with an ethanol group attached to the second position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxazolo[4,5-c]pyridin-2-yl)ethanol typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(Oxazolo[4,5-c]pyridin-2-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Oxazolo[4,5-c]pyridin-2-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Oxazolo[4,5-c]pyridin-2-yl)ethanol involves its interaction with specific molecular targets. For instance, as a FAAH inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of fatty acid amides like anandamide. This leads to increased levels of these bioactive lipids, which can modulate various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Oxazolo[4,5-c]pyridin-2-yl)ethanol is unique due to its specific ethanol group, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in medicinal chemistry .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

1-([1,3]oxazolo[4,5-c]pyridin-2-yl)ethanol

InChI

InChI=1S/C8H8N2O2/c1-5(11)8-10-6-4-9-3-2-7(6)12-8/h2-5,11H,1H3

InChI Key

FYTRRTSHBGCJDV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(O1)C=CN=C2)O

Origin of Product

United States

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